molecular formula C23H19ClN2O3S B2724405 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine CAS No. 899356-34-4

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine

Cat. No.: B2724405
CAS No.: 899356-34-4
M. Wt: 438.93
InChI Key: IWMCRNGUZIYAIB-UHFFFAOYSA-N
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Description

  • React the intermediate product with phenylsulfonyl chloride in the presence of a base such as triethylamine.
  • Use a nucleophilic substitution reaction to attach the phenylsulfonyl group to the quinoline core.

Industrial Production Methods

Industrial production of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine has several scientific research applications:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and potential as a catalyst in organic reactions.
  • Biology

    • Investigated for its potential as an antimicrobial and antiviral agent.
    • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
  • Medicine

    • Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimalarial activities.
    • Studied for its ability to modulate biological pathways and molecular targets.
  • Industry

    • Used in the development of new materials with specific properties.
    • Investigated for its potential applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely, depending on the specific compound and its biological activity. Some quinoline derivatives have been found to have anti-inflammatory and antimicrobial activity .

Future Directions

Quinoline derivatives are a topic of ongoing research, due to their diverse biological activities and potential applications in medicine. Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be achieved through the Friedländer synthesis. This involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

  • Step 1: Synthesis of 2-chloroquinoline

    • React 2-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
    • Heat the mixture to promote cyclization, forming 2-chloroquinoline.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine can undergo various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Oxidation may lead to the formation of quinoline N-oxides or other oxidized derivatives.
  • Reduction

    • Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
    • Reduction may lead to the formation of reduced quinoline derivatives.
  • Substitution

    • The compound can undergo nucleophilic or electrophilic substitution reactions.
    • Common reagents include halogens, alkyl halides, and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkyl halides, sulfonyl chlorides, palladium catalysts, basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides, oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Comparison with Similar Compounds

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine can be compared with other similar compounds, such as:

  • N-(4-chlorophenyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine

    • Similar structure but with a methoxy group instead of an ethoxy group.
    • May exhibit different reactivity and biological activity due to the difference in substituents.
  • This compound derivatives

    • Various derivatives with different substituents on the quinoline core.
    • Studied for their unique properties and potential applications.
  • Other quinoline derivatives

    • Compounds with different substituents on the quinoline core.
    • Compared for their reactivity, biological activity, and potential therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMCRNGUZIYAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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